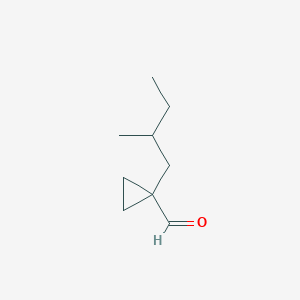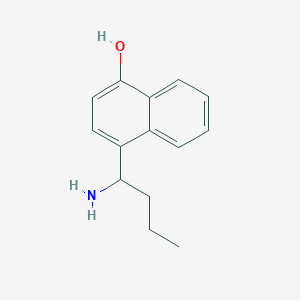
1-(2-Methylbutyl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylbutyl)cyclopropane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopropane ring substituted with a 2-methylbutyl group and an aldehyde functional group. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the aldehyde group. One common method is the addition of carbenes to alkenes, which forms the cyclopropane ring. Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide (KOH) . The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts and optimized reaction conditions are often employed to enhance the production process.
化学反应分析
Types of Reactions
1-(2-Methylbutyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted cyclopropane derivatives
科学研究应用
1-(2-Methylbutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the cyclopropane ring can participate in ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
相似化合物的比较
Similar Compounds
Cyclopropane: The simplest cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness
1-(2-Methylbutyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other cycloalkanes.
属性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC 名称 |
1-(2-methylbutyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-3-8(2)6-9(7-10)4-5-9/h7-8H,3-6H2,1-2H3 |
InChI 键 |
CGBUWMJLXLJNEH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)CC1(CC1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)

![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)
![4-Bromo-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13081944.png)


![[2-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13081956.png)

![2-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13081977.png)



![1-[Methyl(propan-2-yl)sulfamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B13082001.png)
![Ethyl 7-chloroisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B13082011.png)
